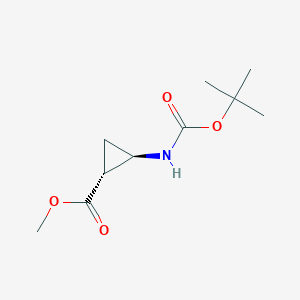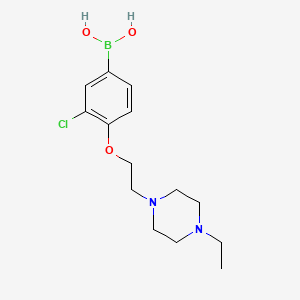
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atomIsoxazole derivatives are known for their diverse biological activities, making them valuable scaffolds in the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism .
Mode of Action
As a synthetic FXR agonist, this compound binds to the FXR, activating it . This activation leads to changes in the expression of genes regulated by FXR, influencing various biological processes .
Biochemical Pathways
The activation of FXR leads to the regulation of several biochemical pathways. These include the bile acid synthesis pathway , which is crucial for the digestion and absorption of dietary fats . By regulating this pathway, this compound can influence lipid metabolism .
Pharmacokinetics
As a synthetic fxr agonist, it’s reasonable to assume that it would have good bioavailability to effectively exert its therapeutic effects .
Result of Action
The activation of FXR by this compound leads to a decrease in cholesterol levels . This is achieved through the regulation of bile acid synthesis, which plays a key role in the body’s handling of cholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid typically involves the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of a nitrile oxide with a cyclopropyl-substituted alkyne, which leads to the formation of the isoxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated isoxazole derivatives .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A simpler analog with similar biological activities.
Oxazole: An analog with an oxygen atom in place of the nitrogen atom in the isoxazole ring.
Thiazole: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
5-Cyclopropyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl and pyridinyl groups enhances its potential as a therapeutic agent compared to simpler isoxazole derivatives .
Propiedades
IUPAC Name |
5-cyclopropyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-10(7-3-5-13-6-4-7)14-17-11(9)8-1-2-8/h3-6,8H,1-2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMCPTUGCCXZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)









![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5-fluorophenyl)boronic acid](/img/structure/B1434268.png)
